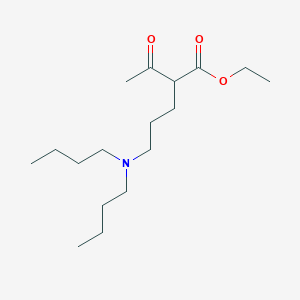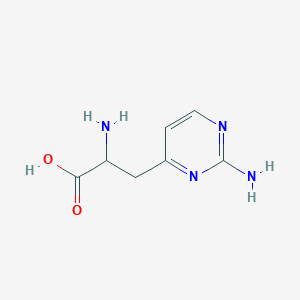![molecular formula C10H7F6NO B14740158 Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 2151-49-7](/img/structure/B14740158.png)
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- typically involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This method is efficient and yields high purity products without the need for further purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), potassium iodide (KI), and cerium (IV) sulfate . The reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trifluoro-1-phenyl-ethyl)-benzamide
- 4-Trifluoromethyl-N-(2,2,2-trifluoro-1-phenyl-ethyl)-benzamide
Uniqueness
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is unique due to the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
2151-49-7 |
|---|---|
Molekularformel |
C10H7F6NO |
Molekulargewicht |
271.16 g/mol |
IUPAC-Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H7F6NO/c11-9(12,13)8(10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,8H,(H,17,18) |
InChI-Schlüssel |
MBRZCTUVEUNRCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


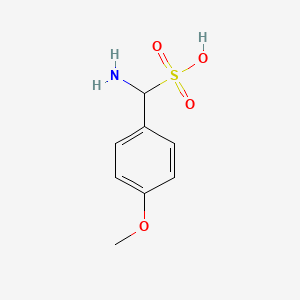

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
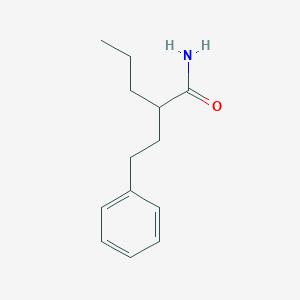
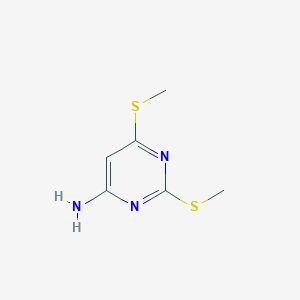
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)


![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
